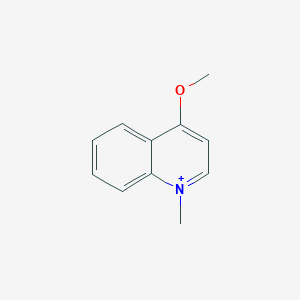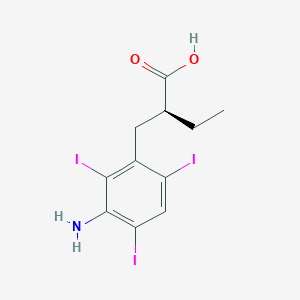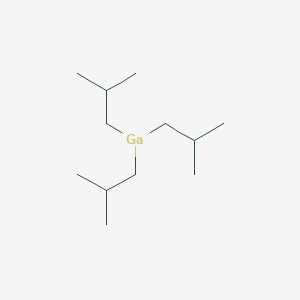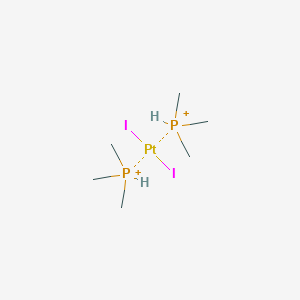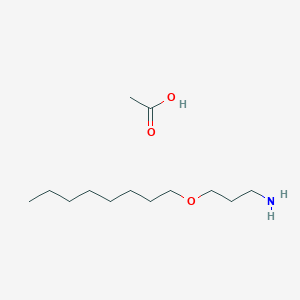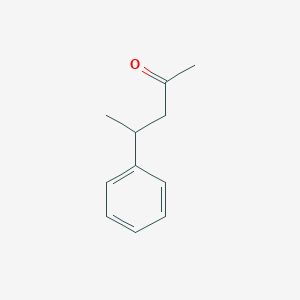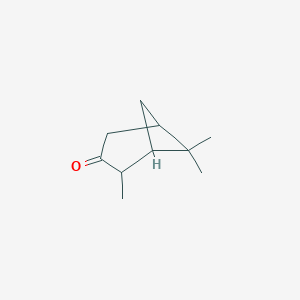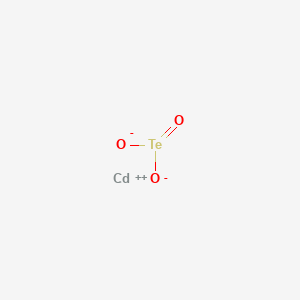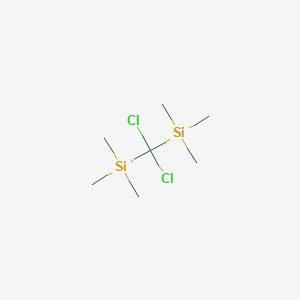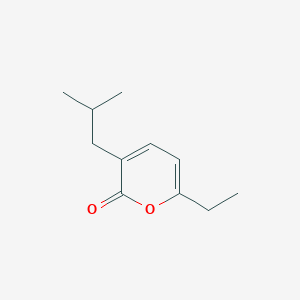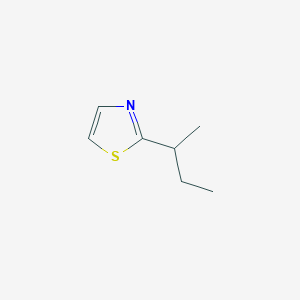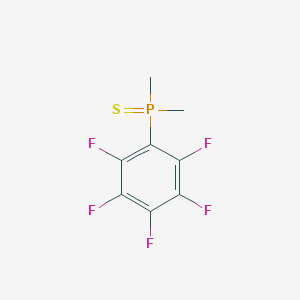
Phosphine sulfide, dimethyl(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine sulfide, dimethyl(pentafluorophenyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as DMPF-PS, and it is a member of the phosphine sulfide family. The molecular formula of DMPF-PS is C13H8F5PS, and it has a molecular weight of 330.23 g/mol.
Mécanisme D'action
The mechanism of action of DMPF-PS is not well understood. However, it is believed that this compound interacts with ROS through a thiol-based mechanism. The sulfur atom in DMPF-PS is highly reactive and can form covalent bonds with ROS, leading to the formation of a fluorescent adduct.
Effets Biochimiques Et Physiologiques
DMPF-PS has been shown to have minimal toxicity in cells and animals. However, the long-term effects of this compound on human health are not well understood. Further studies are needed to determine the potential risks associated with the use of DMPF-PS in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMPF-PS in lab experiments is its high sensitivity to ROS. This compound can detect even low levels of ROS in cells, making it a useful tool for studying oxidative stress. Additionally, the high fluorescence intensity and photostability of DMPF-PS make it an ideal candidate for bioimaging applications.
However, there are some limitations to using DMPF-PS in lab experiments. One of the major limitations is the complex synthesis process required to obtain this compound. Additionally, the high cost of DMPF-PS may limit its use in some research labs.
Orientations Futures
There are several future directions for research on DMPF-PS. One potential area of study is the development of new fluorescent probes based on DMPF-PS. Researchers could modify the chemical structure of DMPF-PS to improve its sensitivity and selectivity for ROS.
Another area of research is the application of DMPF-PS in the study of oxidative stress in disease models. Researchers could use DMPF-PS to study the role of ROS in the development of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, DMPF-PS is a unique chemical compound with several potential applications in scientific research. This compound has been shown to be highly sensitive to ROS and has been used as a fluorescent probe for detecting oxidative stress in cells. Additionally, DMPF-PS has been used as a fluorescent dye for bioimaging applications. However, further research is needed to fully understand the mechanism of action and potential risks associated with the use of DMPF-PS in scientific research.
Méthodes De Synthèse
The synthesis of DMPF-PS is a complex process that requires expertise in organic chemistry. One of the most common methods of synthesizing DMPF-PS is through the reaction between pentafluorophenyl lithium and dimethyl phosphorochloridothioate. The reaction takes place in the presence of a catalyst, and the product is purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
DMPF-PS has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. DMPF-PS has been shown to be highly sensitive to ROS, making it a useful tool for studying oxidative stress in cells.
Another potential application of DMPF-PS is in the field of bioimaging. This compound has been used as a fluorescent dye for labeling proteins and other biomolecules in cells. The high fluorescence intensity and photostability of DMPF-PS make it an ideal candidate for bioimaging applications.
Propriétés
Numéro CAS |
19100-54-0 |
|---|---|
Nom du produit |
Phosphine sulfide, dimethyl(pentafluorophenyl)- |
Formule moléculaire |
C8H6F5PS |
Poids moléculaire |
260.17 g/mol |
Nom IUPAC |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H6F5PS/c1-14(2,15)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
Clé InChI |
NKXHPPWGAMKKSI-UHFFFAOYSA-N |
SMILES |
CP(=S)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
SMILES canonique |
CP(=S)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Synonymes |
Dimethyl(pentafluorophenyl)phosphine sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



